rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans
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Overview
Description
rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans is a complex organic compound with the molecular formula C12H22N2S. This compound is characterized by its unique structure, which includes a thiazole ring and a cyclohexyl group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans typically involves multiple steps. One common method includes the reaction of 4,4-dimethylthiazolidine with a suitable cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems helps in achieving consistent production standards.
Chemical Reactions Analysis
Types of Reactions
rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the cyclohexyl group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines.
Scientific Research Applications
rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans include:
- trans-N,N’-Dimethylcyclohexane-1,2-diamine
- N,N’-Dimethylethylenediamine
- (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Uniqueness
What sets this compound apart from these similar compounds is its unique thiazole ring structure combined with the cyclohexyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H22N2S |
---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
MTTASESOWMUBMJ-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N=C2NC(CS2)(C)C |
Canonical SMILES |
CC1CCCCC1N=C2NC(CS2)(C)C |
Origin of Product |
United States |
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